molecular formula C23H34N2O3 B2700141 3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide CAS No. 921792-47-4

3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide

Cat. No.: B2700141
CAS No.: 921792-47-4
M. Wt: 386.536
InChI Key: XXVMMBGSMVIEGI-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring, an isobutyl group, and a tetrahydrobenzo[b][1,4]oxazepin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[b][1,4]oxazepin Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepin ring.

    Introduction of the Isobutyl and Dimethyl Groups: These groups are usually introduced via alkylation reactions using suitable alkyl halides and bases.

    Attachment of the Cyclopentyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where cyclopentyl chloride reacts with the oxazepin core in the presence of a Lewis acid catalyst.

    Formation of the Propanamide Moiety: The final step involves the amidation reaction, where the amine group of the oxazepin derivative reacts with a propanoyl chloride under basic conditions to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl and cyclopentyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxazepin ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide and oxazepin positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxazepin derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butanamide
  • 3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pentanamide

Uniqueness

The uniqueness of 3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide lies in its specific structural features, such as the cyclopentyl and isobutyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-cyclopentyl-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3/c1-16(2)14-25-19-13-18(24-21(26)12-9-17-7-5-6-8-17)10-11-20(19)28-15-23(3,4)22(25)27/h10-11,13,16-17H,5-9,12,14-15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVMMBGSMVIEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)CCC3CCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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